molecular formula C21H17N3O3S B1244046 m-Aqdi CAS No. 87764-57-6

m-Aqdi

Cat. No.: B1244046
CAS No.: 87764-57-6
M. Wt: 391.4 g/mol
InChI Key: GJTVPJRMTNFWEV-QPVBFPCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Aqdi (N1'-methanesulfonyl-N4'-(9-acridinyl)-3'-methoxy-2',5'-cyclohexadiene-1',4'-dimine) is a hepatic microsomal metabolite of the anticancer agent m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidide). It is formed via oxidative metabolism catalyzed by cytochrome P450 enzymes in the presence of cytosolic protein or glutathione . This compound exhibits a unique dual role: while it is detoxified in vivo through conjugation with glutathione (forming non-cytotoxic biliary metabolites), it demonstrates significantly higher cytotoxicity in vitro compared to its parent compound, m-AMSA . This paradoxical behavior underscores its complex pharmacological profile and relevance in cancer therapy research.

Properties

CAS No.

87764-57-6

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(NE)-N-(4-acridin-9-ylimino-3-methoxycyclohexa-2,5-dien-1-ylidene)methanesulfonamide

InChI

InChI=1S/C21H17N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13H,1-2H3/b23-19?,24-14+

InChI Key

GJTVPJRMTNFWEV-QPVBFPCPSA-N

SMILES

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42

Isomeric SMILES

COC1=C/C(=N/S(=O)(=O)C)/C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42

Synonyms

m-AQDI
N(1')-methanesulfonyl-N(4')-(9-acridinyl)-3'-methoxy-2',5'-cyclohexanediene-1',4'-diimine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compounds most structurally and functionally analogous to m-Aqdi include:

m-AMSA (parent compound)

m-AQI (3'-methoxy-4'-(9-acridinylamino)-2',5'-cyclohexadien-1'-one)

Table 1: Key Structural and Functional Comparisons
Property This compound m-AQI m-AMSA
Structure Methanesulfonyl-dimine derivative Cyclohexadienone derivative Acridinylamino-methanesulfon
Metabolic Pathway Microsomal oxidation Microsomal oxidation Parent compound (pre-metabolism)
Cytotoxicity (IC₅₀) 0.01 µg/mL (L1210 cells) 0.01 µg/mL (L1210 cells) 1.0 µg/mL (L1210 cells)
In Vivo Fate Detoxified via glutathione conjugation Not fully characterized Bioactivated to this compound/m-AQI
Enzyme Induction Enhanced by phenobarbital/3-methylcholanthrene Similar to this compound Requires metabolic activation

Data sourced from in vitro cytotoxicity assays and metabolic studies .

Mechanistic Differences

  • Cytotoxicity Mechanism : Both this compound and m-AQI exhibit 100-fold greater potency than m-AMSA against L1210 leukemia cells in vitro. This is attributed to their ability to directly intercalate DNA and inhibit topoisomerase II without requiring metabolic activation .
  • Metabolic Detoxification : Unlike this compound, m-AMSA relies on hepatic metabolism to generate active species. However, this compound’s conjugation with glutathione in vivo neutralizes its cytotoxicity, highlighting a critical divergence between in vitro and in vivo efficacy .

Pharmacokinetic and Toxicological Profiles

  • This compound : Rapidly forms glutathione adducts in vivo, reducing systemic toxicity but limiting therapeutic utility unless targeted delivery strategies are employed.
  • m-AMSA: Requires bioactivation, leading to variable efficacy depending on hepatic enzyme activity (e.g., phenobarbital pretreatment accelerates metabolism) .

Research Findings and Implications

Key Studies

  • Microsomal Metabolism (Shoemaker et al., 1984) : Demonstrated that this compound and m-AQI are primary oxidation products of m-AMSA, with their formation dependent on NADPH, oxygen, and cytochrome P450 activity. Inhibitors like SKF 525-A suppress this metabolism .
  • This underscores the need for prodrug formulations or enzyme-specific targeting .

Unresolved Questions

  • Why do this compound and m-AQI exhibit identical cytotoxicity despite structural differences?
  • Can glutathione conjugation of this compound be modulated to enhance in vivo efficacy?

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